Diethenyl carbonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(ethenyl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-7-5(6)8-4-2/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOTQGTEZMTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)OC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567922 | |
| Record name | Diethenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7570-02-7 | |
| Record name | Diethenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectories and Foundational Studies in Divinyl Carbonate Chemistry
The successful synthesis of diethenyl carbonate was a notable achievement in mid-20th century organic chemistry. Prior to 1965, its preparation had not been successfully documented. The foundational work in this area was published by Shunsuke Murahashi and his colleagues, who detailed the first successful synthesis of the compound. oup.comoup.com
Their method involved the reaction of mercuridiacetaldehyde with phosgene (B1210022) in tetrahydrofuran. oup.com This seminal study not only provided a viable pathway to obtaining this compound but also initiated the investigation of its polymerization characteristics. Murahashi's team explored the cyclopolymerization of the monomer under various conditions, discovering that this was not the predominant mode of propagation. oup.comoup.com Through infrared analysis of the resulting polymer, they identified the presence of 5-membered and 6-membered cyclic carbonate units, as well as pendant unsaturated carbonate units. oup.com This pioneering research laid the groundwork for all subsequent studies on this compound and its polymeric derivatives.
Contemporary Academic Significance and Unaddressed Research Inquiries
In recent years, the academic interest in diethenyl carbonate has been revitalized, largely due to the increasing demand for biocompatible and biodegradable polymers. Vinyl carbonates, in general, are being explored as less toxic alternatives to conventional (meth)acrylate monomers, which are widely used but can exhibit cytotoxicity, limiting their application in biomedical fields. tandfonline.comtandfonline.comresearchgate.net
Despite this renewed interest, several research questions remain unanswered. A significant area of inquiry revolves around optimizing the synthesis of this compound to be more cost-effective and environmentally friendly. The original synthesis route, while effective, utilizes toxic reagents like phosgene (B1210022) and mercury compounds. oup.comtandfonline.com Developing greener synthesis pathways is a key challenge for the broader adoption of this monomer.
Furthermore, a deeper understanding of the structure-property relationships of poly(this compound) is needed. While early studies identified the basic structural units of the polymer, a more detailed characterization of its microstructure and its influence on mechanical and degradation properties is an active area of research. oup.com Questions also remain regarding the precise control of its cyclopolymerization to tailor the properties of the resulting polymers for specific applications. oup.comacs.org The exploration of this compound's reactivity in other types of chemical transformations beyond polymerization is also an area ripe for investigation.
Paradigmatic Methodologies Utilized in Diethenyl Carbonate Investigations
The investigation of diethenyl carbonate and its polymers relies on a suite of established analytical and characterization techniques.
Synthesis and Purification: The synthesis of this compound and other vinyl carbonates is typically carried out using standard organic synthesis techniques. oup.comtandfonline.comtandfonline.com Purification of the monomer is often achieved through distillation. oup.com
Structural Elucidation and Polymer Analysis: Infrared (IR) spectroscopy has been a cornerstone technique since the initial studies to identify the characteristic functional groups in both the monomer and the resulting polymers, such as the carbonate and vinyl groups. oup.comoup.com Nuclear Magnetic Resonance (NMR) spectroscopy is now a standard method for the structural characterization of newly synthesized vinyl carbonate monomers and for analyzing the microstructure of their polymers. tandfonline.comtandfonline.com
Polymerization Studies: Investigations into the polymerization of this compound involve controlled reaction conditions to study the kinetics and mechanism of polymerization. oup.comacs.org Techniques such as nitroxide-mediated radical polymerization (NMP) have been explored for the cyclopolymerization of related divinyl monomers to achieve better control over the polymer structure. acs.orgresearchgate.net
The properties of the resulting polymers are assessed using a variety of methods. For instance, nanoindentation can be employed to determine the mechanical properties of the cured photopolymers. researchgate.net
Interdisciplinary Contributions to Polymer Science and Organic Synthesis
Catalytic Pathways for Carbonate Formation with Ethenyl Moieties
Catalysis is central to modern carbonate synthesis, enabling reactions that are otherwise kinetically or thermodynamically unfavorable. The development of catalysts for reactions involving ethenyl or similar unsaturated precursors is key to producing this compound efficiently. Pathways such as transesterification or the direct reaction of a vinyl precursor with CO2 are heavily reliant on catalyst performance. mdpi.comrsc.org
Homogeneous Catalysis for Selective Carbonate Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, are highly effective for selective carbonate synthesis due to their well-defined active sites. google.com For the synthesis of linear carbonates like DEC, which serves as a model, homogeneous systems involving metal alkoxides, alkali metal catalysts, and organometallic complexes have been explored. google.com For instance, nitrogenated bases and superbases have demonstrated high activity in the transesterification of isosorbide (B1672297) with dimethyl carbonate by forming a highly reactive acyl intermediate. googleapis.com This approach, which relies on the dual nucleophilic-basic character of the catalyst, could be adapted for this compound synthesis, potentially using a vinyl-containing alcohol or its derivative as a starting material.
Heterogeneous Catalysis and Solid-Phase Approaches
Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them highly suitable for industrial applications. researchgate.net These catalysts are typically solid materials that facilitate reactions between gaseous or liquid reactants. researchgate.net For the synthesis of dialkyl carbonates, a variety of solid catalysts have been developed, including metal oxides, supported metal catalysts, and zeolites. mdpi.commdpi.com
Cerium oxide (CeO2) and zirconium dioxide (ZrO2) have shown good performance in the direct synthesis of DMC and DEC from alcohols and CO2 due to their acidic and basic sites. mdpi.com Supported catalysts, such as 3-amino-1,2,4-triazole potassium (KATriz) on an alumina (B75360) (Al2O3) support, have been used for the transesterification of DMC with ethanol, achieving high selectivity for either DEC or methyl ethyl carbonate by adjusting reactant ratios. mdpi.com The performance of various heterogeneous catalysts in the model transesterification reaction of phenol (B47542) with DMC highlights the potential for high conversion and selectivity. mdpi.com
Table 1: Performance of Various Heterogeneous Catalysts in the Transesterification of Phenol with Dimethyl Carbonate (DMC) This table presents data for the synthesis of diphenyl carbonate (DPC) as a model for linear carbonate formation via transesterification, indicating the potential efficacy of similar catalysts for this compound synthesis.
| Catalyst | Support | Temperature (°C) | DMC Conversion (%) | DPC Selectivity (%) | Source |
| α-MoO3 | SBA-16 | 180 | 78.5 | >46.5 | mdpi.com |
| PbO-ZrO2 | - | 200 | 76.6 (MPC conv.) | 99.3 | mdpi.com |
| V2O5-Cu | - | 150-180 | 37.0 (Phenol conv.) | 96.8 | mdpi.com |
Organocatalytic Systems for this compound Production
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free approach for chemical synthesis. sigmaaldrich.com These catalysts are often more environmentally benign and less sensitive to air and moisture than traditional metal-based catalysts. wikipedia.org For carbonate synthesis, organocatalysts like 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and various ionic liquids have proven effective. oup.com For example, DBU can react with methanol (B129727) and CO2 to form an ionic liquid intermediate, which then reacts further to produce DMC under ambient conditions. oup.com Similarly, dyes such as rhodamine B have been modified to act as bifunctional organocatalysts for the cycloaddition of CO2 to epoxides, a reaction that can be a step in some carbonate synthesis routes. rsc.org Such systems, particularly those combining a hydrogen-bond donor with a nucleophile, are highly effective and could be tailored for the synthesis of unsaturated carbonates like this compound. wikipedia.orgcsic.es
Non-Catalytic Synthetic Routes and Process Intensification Strategies
While catalysis is dominant, non-catalytic factors and process design play crucial roles in maximizing yield and efficiency. One key strategy in equilibrium-limited reactions, such as the direct synthesis of carbonates from alcohols and CO2, is the in-situ removal of the water byproduct. chemicalbull.com This can be achieved using dehydrating agents like nitriles or by employing separation technologies. chemicalbull.com
Process intensification combines reaction and separation or enhances reaction rates through novel energy sources or reactor designs. rsc.org Techniques relevant to carbonate synthesis include:
Reactive Distillation: This technique integrates reaction and distillation in a single column, continuously removing products and shifting the equilibrium to favor higher conversion. oup.com
Ultrasonic and Microwave Irradiation: These energy sources can significantly accelerate reaction rates and improve efficiency by providing localized energy, as demonstrated in the preparation of DMC. cdnsciencepub.comtandfonline.com
Continuous Flow Reactors: These systems offer better control over reaction parameters and can lead to higher productivity compared to batch processes, especially when dealing with supercritical fluids like CO2. rsc.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. The move away from toxic phosgene-based routes to catalytic methods using CO2 as a feedstock is a prime example of this shift. Sustainable synthesis focuses on developing waste-free processes, such as the reaction of CO2 with ethoxysilane (B94302) derivatives, where the byproduct can be regenerated and reused.
Solvent-Free and Atom-Economical Reaction Designs
A key goal in green chemistry is to design reactions that are both solvent-free and atom-economical.
Solvent-Free Synthesis: In many modern carbonate synthesis processes, one of the reactants can also serve as the solvent. For example, in the transesterification of trimethylolpropane (B17298) with dimethyl carbonate, DMC acts as both the reactant and the reaction medium, eliminating the need for additional organic solvents. This approach simplifies purification, reduces waste, and lowers environmental impact.
Atom Economy: This principle measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Addition reactions are considered 100% atom-economical. wikipedia.org The synthesis of cyclic carbonates from CO2 and epoxides is a classic example of a 100% atom-economical reaction. wikipedia.org When evaluating different synthetic routes, atom economy provides a clear metric for sustainability. For instance, in methylation reactions, using dimethyl carbonate as a reagent often results in a better atom economy and a lower mass index compared to traditional reagents like methyl iodide. Designing a synthetic route for this compound that maximizes atom economy is a critical aspect of modern, sustainable chemical manufacturing.
Table 2: Comparison of Atom Economy for Different Methylating Agents This table illustrates the concept of atom economy using methylation as a model reaction, highlighting how reagent choice impacts the greenness of a synthesis.
| Methylating Agent | Formula | Molecular Weight ( g/mol ) | % of Mass Incorporated (O-methylation of Phenol) | General Atom Economy Trend | Source |
| Methanol | CH3OH | 32.04 | 47% | Highest | |
| Dimethyl Carbonate | C3H6O3 | 90.08 | 16% | High | |
| Dimethyl Sulfate | C2H6O4S | 126.13 | 12% | Moderate | |
| Methyl Iodide | CH3I | 141.94 | 11% | Low |
Based on a comprehensive review of available scientific literature, there is insufficient specific information to generate a detailed article on this compound that adheres to the requested outline, particularly concerning its synthesis from bio-renewable feedstocks, carbon dioxide fixation, and its reaction engineering for scale-up.
The requested sections are:
Fundamental Kinetics and Thermodynamic Considerations in Reactivity
Thermodynamic Data for Related Carbonates:
For context, thermodynamic data for the closely related diethyl carbonate have been established. These values provide a baseline for understanding the energetic landscape of simple dialkyl carbonates.
| Thermodynamic Parameter | Value for Diethyl Carbonate | Reference |
| Enthalpy of formation (liquid, 298.15 K) | -689.9 ± 1.1 kJ/mol | nist.gov |
| Enthalpy of vaporization (298.15 K) | 43.6 kJ/mol | nist.gov |
This table is provided for illustrative purposes with data for a related compound due to the absence of specific data for this compound.
Electrophilic and Nucleophilic Reactivity at Carbonate and Ethenyl Centers
This compound possesses multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The principles of such reactions are well-established in organic chemistry. google.com
Carbonyl Carbon: The carbonate carbon is inherently electrophilic due to the polarization of the C=O bond and the electron-withdrawing effect of the two adjacent oxygen atoms. It is a "hard" electrophilic center according to the Hard-Soft Acid-Base (HSAB) theory. nist.gov Nucleophiles can attack this site, leading to acyl substitution reactions. The vinyl groups, being conjugated with the carbonate oxygen atoms, may modulate this reactivity.
Ethenyl (Vinyl) Groups: The double bonds of the ethenyl groups are regions of high electron density, making them susceptible to electrophilic addition. Furthermore, the carbon atoms of the vinyl groups can be subject to nucleophilic attack, particularly in transition-metal-catalyzed reactions, in a process known as nucleophilic vinylic substitution, although this is less common than electrophilic addition.
The dual reactivity of similar vinyl-containing carbonates, such as vinyl ethylene (B1197577) carbonates, has been explored, demonstrating catalyst-controlled chemodivergent pathways where the molecule can react as a diene synthon or undergo allylic substitution. chemrxiv.org
Mechanisms of Controlled Degradation Under Specific Environmental Stimuli (academic focus)
While specific studies on the controlled degradation of this compound are not available, the degradation pathways can be hypothesized based on the behavior of other organic carbonates and vinyl compounds under various stimuli.
Thermal Decomposition: Upon heating, organic carbonates can undergo decomposition. For instance, the pyrolysis of diphenethyl carbonate involves the cleavage of C-O bonds. asianpubs.org The thermal decomposition of metal carbonates is a well-known process that often yields a metal oxide and carbon dioxide. rsc.org For this compound, thermolysis could potentially lead to decarboxylation to form divinyl ether and carbon dioxide, or other rearrangement and fragmentation products. The presence of the vinyl groups might offer unique pathways, such as intramolecular cyclization reactions, prior to or concurrent with decomposition.
Photochemical Degradation: The vinyl groups in this compound contain π-bonds that can absorb UV radiation, potentially leading to photochemical reactions. This could involve excitation to higher energy states, followed by isomerization, cyclization, or radical formation.
Hydrolysis: Like other esters, this compound would be susceptible to hydrolysis, especially under acidic or basic conditions. This would involve nucleophilic attack of water or hydroxide (B78521) ions at the electrophilic carbonyl carbon, leading to the formation of vinyl alcohol (which would tautomerize to acetaldehyde) and carbonic acid (which would decompose to CO₂ and water).
Radical Generation and Propagation Pathways Involving this compound
The vinyl groups of this compound are key to its potential involvement in radical reactions. Radical polymerization is a common reaction for vinyl monomers.
Radical Initiation: Radical reactions can be initiated by the homolytic cleavage of a weak bond, often induced by heat or light in the presence of a radical initiator. For this compound, a radical initiator could add to one of the vinyl groups, generating a new carbon-centered radical.
Radical Propagation: The newly formed radical can then add to the vinyl group of another this compound molecule, propagating a polymer chain. This is the fundamental basis of free-radical polymerization. The reactivity of cyclic carbonate-containing acrylates in radical polymerization has been shown to be high. nih.gov
Atom Transfer Radical Polymerization (ATRP): This is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures. core.ac.uk While not specifically reported for this compound, it is a plausible method for its polymerization, involving the reversible activation and deactivation of the propagating radical species by a transition metal catalyst.
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems
In reactions where multiple pathways are possible, the selectivity (chemo-, regio-, and stereo-) becomes a critical aspect.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reaction with a reagent that can react with both the carbonyl group and the vinyl groups, chemoselectivity would be observed if one site reacts preferentially. This can often be controlled by the choice of reagents and catalysts. For instance, certain catalysts might favor reactions at the vinyl group while leaving the carbonate intact.
Regioselectivity: This relates to the preference for reaction at one position over another within a functional group. In the case of electrophilic addition to the vinyl groups, the regioselectivity would determine which of the two carbons of the double bond the electrophile attaches to.
Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. For reactions involving the creation of new chiral centers, the stereoselectivity is a key consideration. For example, in polymerization reactions, the stereochemistry of the resulting polymer chain can be influenced by the reaction conditions and catalysts.
The control of selectivity in reactions of similar compounds, like γ-vinyl MBH carbonates, has been demonstrated to lead to the formation of complex molecules with high diastereoselectivity. tandfonline.com
Advanced Analytical Methodologies for Research on Diethenyl Carbonate and Its Polymeric Derivatives
High-Resolution Spectroscopic Characterization for Molecular Structure and Dynamics
Spectroscopic methods are indispensable for gaining detailed insights into the atomic and molecular-level characteristics of diethenyl carbonate and its derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D, Solid-State)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled information about the chemical environment of nuclei such as ¹H and ¹³C. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing through-bond and through-space correlations between different atoms within the this compound molecule and its polymers. researchgate.netpbsiddhartha.ac.inresearchgate.netlibretexts.org These methods help in the unambiguous assignment of proton and carbon signals, which can be complex in polymeric structures. researchgate.netrsc.org
Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure and dynamics of poly(this compound) in its solid form. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the different phases (crystalline and amorphous) within the polymer. researchgate.net By analyzing the chemical shifts and relaxation times, researchers can probe the local environment and mobility of different segments of the polymer chains. mdpi.comweebly.comwgtn.ac.nz
Table 1: Representative ¹³C NMR Chemical Shifts for Carbonate-Containing Compounds
| Functional Group | Chemical Shift Range (ppm) | Reference |
| Carbonyl (carbonate) | 152 - 166 | researchgate.net |
| Carbonyl (ester) | ~166 | researchgate.net |
| O(CO)O | 154.1 - 153.2 | |
| Dimeric Silicone Linkers (D²) | -15 to -23 | mdpi.com |
| Note: This table provides general ranges and specific values can vary based on the molecular structure and solvent. |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopies for Vibrational Analysis
Fourier Transform Infrared (FT-IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of molecules. epequip.comnih.gov For this compound, characteristic vibrational bands for the C=C double bonds and the carbonate group (C=O stretching) are of primary interest. In FT-IR spectroscopy, the strong absorption band for the carbonyl group in cyclic carbonates typically appears around 1800 cm⁻¹. researchgate.netnih.gov Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it effective for analyzing the C=C bonds in the vinyl groups. nih.govspectroscopyonline.com
Vibrational spectroscopy is also a powerful tool for studying the polymerization of this compound. The disappearance or shift of the vinyl group peaks and the changes in the carbonate peak can be monitored to understand the polymerization process and the structure of the resulting polymer. nih.gov For instance, a shift in the carbonate carbonyl absorbance to a lower frequency can indicate an increase in hydrogen bonding within the polymer structure. nih.gov
Table 2: Key Vibrational Frequencies for Carbonate and Related Groups
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Reference |
| C=O Stretch (Cyclic Carbonate) | ~1803 | FT-IR | researchgate.net |
| C=O Stretch (Ester) | ~1727 | FT-IR | researchgate.net |
| Carbonate Ion (ν₁) | 1000 - 1100 | Raman | nih.gov |
| Carbonate Ion (ν₂) | 840 - 910 | IR/Raman | nih.gov |
| Carbonate Ion (ν₃) | 1350 - 1600 | IR/Raman | nih.gov |
| Carbonate Ion (ν₄) | 650 - 720 | IR/Raman | nih.gov |
| Note: These values are approximate and can be influenced by the molecular environment. |
Mass Spectrometry (MS) Techniques for Oligomer and Polymer End-Group Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). frontiersin.org For the analysis of poly(this compound), MS is crucial for characterizing oligomers and identifying the end-groups of polymer chains. rsc.orguky.edu Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to ionize these non-volatile macromolecules gently. frontiersin.org High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of the detected species. researchgate.net Fragmentation analysis (tandem MS or MS/MS) can further elucidate the structure of the oligomers and end-groups by breaking the parent ion into smaller fragments. researchgate.net
UV-Visible and Fluorescence Spectroscopies for Electronic Structure
UV-Visible and Fluorescence spectroscopies provide insights into the electronic transitions within a molecule. asdlib.orgncku.edu.tw this compound, containing C=C double bonds and a carbonyl group, is expected to exhibit absorption in the UV region due to π → π* and n → π* transitions. The position and intensity of these absorption bands can provide information about the conjugation and electronic environment of these chromophores. nih.gov While many carbonates themselves may not be strongly fluorescent, fluorescence spectroscopy can be a powerful tool if the polymer is derivatized with a fluorescent tag or if it interacts with fluorescent probes. researchgate.netresearchgate.net The electronic structure of carbonate-containing materials can be complex, and theoretical calculations are often used to complement experimental data.
Chromatographic Separation and Characterization Techniques
Chromatography is essential for separating complex mixtures and assessing the purity of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. 6-napse.com It is an ideal technique for determining the purity of this compound monomer and for identifying and quantifying any volatile impurities or byproducts from its synthesis. thermofisher.comexpec-tech.comnih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.govteagasc.ie This method offers high sensitivity and specificity, making it possible to detect even trace amounts of contaminants. researchgate.net
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) for Molecular Weight Distributions
Gel Permeation Chromatography (GPC), a type of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netoecd.org This method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgpolylc.com Larger molecules elute first as they are excluded from the pores of the column's packing material, while smaller molecules penetrate the pores and have a longer elution time. polylc.cominterchim.com
In the context of polymers derived from this compound, GPC/SEC is employed to ascertain key parameters that dictate the material's physical and mechanical properties. These parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). wikipedia.org A narrow PDI indicates a more uniform polymer chain length, which can be critical for specific applications.
The process involves dissolving the polymer sample in a suitable solvent and injecting it into the GPC/SEC system. researchgate.net The choice of solvent and the column packing material are critical for achieving optimal separation. polylc.com The system is calibrated using polymer standards of known molecular weights, such as polystyrene or polymethyl methacrylate, to generate a calibration curve that correlates elution volume with molecular weight. wikipedia.orglcms.cz Detectors, most commonly a differential refractometer (RI), are used to measure the concentration of the polymer as it elutes from the column. researchgate.net
Table 1: Illustrative GPC/SEC Data for Poly(this compound) Samples
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PDC-01 | 45,000 | 92,000 | 2.04 |
| PDC-02 | 52,000 | 108,000 | 2.08 |
| PDC-03 | 38,000 | 85,000 | 2.24 |
This table presents hypothetical data for illustrative purposes, showcasing typical molecular weight characteristics obtained for poly(this compound) samples via GPC/SEC analysis.
The data obtained from GPC/SEC analysis is crucial for correlating the polymerization conditions of this compound with the resulting polymer's molecular characteristics. For instance, variations in initiator concentration, monomer-to-initiator ratio, and reaction time can significantly influence the molecular weight and PDI, which in turn affect the final material's properties.
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Reaction Monitoring and Stability (academic focus)
Thermal analysis techniques are fundamental in characterizing the thermal properties and stability of polymeric materials derived from this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used methods in this regard. hu-berlin.deresearchgate.net
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. numberanalytics.com It is extensively used to study the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. hu-berlin.deresearchgate.net For polymers of this compound, DSC can provide valuable insights into their amorphous or semi-crystalline nature.
In a typical DSC experiment, a small sample of the polymer is heated or cooled at a controlled rate, and the difference in heat flow between the sample and a reference is measured. hu-berlin.de The resulting thermogram reveals endothermic and exothermic transitions. For instance, the glass transition appears as a step change in the baseline, while melting is observed as an endothermic peak. hu-berlin.de
DSC is also a valuable tool for monitoring the polymerization of cyclic carbonates. nih.gov The heat flow during the reaction is directly proportional to the reaction rate, allowing for the determination of kinetic parameters such as the rate constant and activation energy. nih.gov This information is critical for optimizing polymerization conditions to achieve desired material properties.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.comtainstruments.com This technique is primarily used to evaluate the thermal stability and decomposition profile of materials. torontech.com For poly(this compound), TGA can determine the onset temperature of decomposition, which is a critical parameter for assessing its processing window and service temperature limits.
The TGA curve plots the percentage of weight loss against temperature. researchgate.net The decomposition of the polymer is indicated by a significant drop in the curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is maximum. mdpi.com By conducting TGA experiments under different atmospheres (e.g., nitrogen or air), the oxidative stability of the polymer can also be assessed. tainstruments.com
Table 2: Representative Thermal Properties of Poly(this compound) from DSC and TGA
| Property | Value |
| Glass Transition Temperature (Tg) (°C) | 44 nih.gov |
| Melting Temperature (Tm) (°C) | 87 (for isotactic) nih.gov |
| Onset Decomposition Temperature (°C) | ~300 |
| Temperature at Max Decomposition Rate (°C) | ~400 |
Note: The values for Tg and Tm are based on a similar poly(carbonate) structure, poly(benzyl glycidate carbonate). nih.gov The decomposition temperatures are general estimates for polycarbonates and would need to be experimentally determined for poly(this compound).
The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of poly(this compound), which is essential for its practical application and for designing materials with enhanced thermal stability.
Rheological Characterization of this compound-Derived Polymeric Systems
Rheology is the study of the flow and deformation of matter, and it is a critical aspect of characterizing polymeric materials. numberanalytics.com The rheological properties of poly(this compound) melts and solutions govern their processability and performance in applications such as coatings, adhesives, and molding compounds. numberanalytics.comucd.ie
Rheological measurements are typically performed using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting deformation or flow. tainstruments.com Key rheological properties for polymers include viscosity, which is the resistance to flow, and viscoelasticity, which describes a material's ability to exhibit both viscous and elastic characteristics. tainstruments.com
For polymeric systems derived from this compound, rheological studies can provide information on:
Melt Viscosity: The viscosity of the polymer melt is a crucial parameter for processing techniques like extrusion and injection molding. ucd.ie It is typically measured as a function of shear rate and temperature.
Shear-Thinning Behavior: Many polymer melts exhibit shear-thinning, where the viscosity decreases with an increasing shear rate. This behavior is advantageous for processing as it reduces the energy required for flow at high processing speeds.
Viscoelastic Properties: The elastic (storage) modulus (G') and viscous (loss) modulus (G'') are determined through oscillatory measurements. G' represents the energy stored and recovered per cycle of deformation, indicating the elastic component, while G'' represents the energy dissipated as heat, indicating the viscous component. tainstruments.com The ratio of G'' to G' (tan δ) provides information about the damping properties of the material.
Table 3: Hypothetical Rheological Data for a Poly(this compound) Melt at a Fixed Temperature
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.1 | 5000 |
| 1 | 4500 |
| 10 | 2000 |
| 100 | 500 |
This table illustrates the typical shear-thinning behavior of a polymer melt, where viscosity decreases as the shear rate increases. The actual values would depend on the specific molecular weight and temperature.
The rheological behavior of poly(this compound) is intrinsically linked to its molecular architecture, including molecular weight, molecular weight distribution, and branching. tainstruments.com Therefore, rheological characterization serves as a powerful tool for understanding structure-property relationships and for tailoring the material's flow properties for specific processing requirements.
Theoretical and Computational Investigations of Diethenyl Carbonate
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the behavior of diethenyl carbonate. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of the molecule, which in turn determines its geometry, energy, and chemical properties.
Detailed research has been conducted to determine the thermodynamic properties of this compound using computational methods. For instance, the standard molar enthalpy of formation in the gaseous phase has been calculated, providing crucial data for understanding its stability and energy content. uni-rostock.de These calculations are often benchmarked against experimental values when available, or against high-level theoretical methods to ensure accuracy.
| Property | Method | Value (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | G3MP2 | -379.5 | uni-rostock.de |
Beyond thermodynamics, DFT is a key tool for predicting reactivity. For related vinyl carbonate systems, DFT has been employed to study the mechanisms of polymerization, such as thiol-ene reactions, by evaluating the energetics of different reaction pathways. researchgate.net Such studies can elucidate the role of initiators and the feasibility of specific chemical transformations. researchgate.net The application of these methods to this compound would involve mapping the electron density to identify electrophilic and nucleophilic sites, calculating bond dissociation energies to predict radical formation, and modeling interactions with other chemical species. This predictive power is valuable in designing new synthetic routes and understanding potential degradation pathways. Furthermore, DFT studies are relevant in the context of electrolyte formulation for lithium-ion batteries, where related compounds like divinyl carbonate are considered as additives. google.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics excels at describing electronic structure, molecular dynamics (MD) simulations are better suited for exploring the physical movements and interactions of molecules over time. MD simulations use classical force fields, often parameterized using data from quantum chemical calculations, to model the dynamics of a system containing many molecules.
This approach has been successfully applied to analogous polymers like poly(ethylene carbonate) (PEC) and poly(propylene carbonate) (PPC). In these studies, molecular orbital calculations on model compounds were used to determine stable bond conformations, which were then validated against NMR experimental data. acs.org This synergy between computation and experiment provides a robust understanding of the polymer chain's local structure. acs.org A similar methodology applied to this compound would elucidate how its vinyl groups and carbonate linkage influence its molecular shape and how it interacts with neighboring molecules in a liquid or polymer matrix.
Reaction Pathway Modeling and Transition State Identification in Polymerization
Understanding how this compound polymerizes is crucial for controlling the synthesis of poly(vinyl carbonate). Computational modeling of reaction pathways allows for a detailed investigation of the polymerization mechanism, whether it proceeds via radical, cationic, or anionic routes.
Using quantum chemical methods, researchers can map the potential energy surface of the reaction. This involves identifying the structures and energies of reactants, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate.
For instance, in the study of vinylene carbonate, a related cyclic monomer, ab initio calculations were used to support experimental evidence that its polymerization proceeds through a radical mechanism at electrode surfaces. atamanchemicals.com For other vinyl carbonates, DFT calculations have been used to explore the reactivity of initiators and the efficiency of curing in thiol-ene polymerization. researchgate.net Applying these techniques to this compound would involve modeling the initiation, propagation, and termination steps of its polymerization. This would clarify the preferred mechanism and identify any potential side reactions, providing a theoretical foundation for optimizing polymerization conditions to achieve desired material properties.
Polymerization Simulation and Prediction of Macromolecular Properties
Building on the insights from reaction pathway modeling, larger-scale simulations can be used to predict the structure and properties of the resulting polymer, poly(vinyl carbonate). These simulations can bridge the gap between single-molecule reactivity and the bulk characteristics of the final material.
Kinetic Monte Carlo or other simulation techniques can use the rate constants derived from quantum calculations to model the growth of polymer chains. This can predict properties like molecular weight distribution, branching, and sequence distribution in copolymers.
Furthermore, once a polymer chain is constructed in silico, MD simulations can predict its macroscopic properties. For example, simulations of vinyl ethylene (B1197577) carbonate (VEC), which polymerizes into poly(vinyl carbonate), have been used to understand the formation and properties of the solid electrolyte interphase (SEI) layer in lithium-ion batteries. xmu.edu.cn These numerical simulations, such as those performed with COMSOL, can model the effect of the polymer on ion distribution and transport. xmu.edu.cn Similarly, conformational analysis of related polycarbonates has been used to understand the relationship between the chemical structure and the physical properties of the polymer. acs.org For poly(vinyl carbonate), such simulations could predict its density, glass transition temperature, and mechanical properties, guiding its development for specific applications.
Development of Computational Models for this compound Systems
The ultimate goal of these computational efforts is to develop comprehensive, multi-scale models that can accurately predict the behavior of this compound systems under a variety of conditions. Such models integrate data from different computational techniques to create a holistic view of the material.
A complete computational model for a this compound system, for example, in an electrolyte solution or during polymerization, would include:
Quantum chemical data: Accurate force fields for MD simulations derived from DFT or ab initio calculations on the monomer and its fragments.
Reaction kinetics: Rate constants for all relevant reactions, including polymerization and decomposition, calculated from transition state theory.
Meso- and macro-scale properties: Predictions of bulk properties derived from MD and other larger-scale simulation methods.
These integrated models are powerful predictive tools. They can be used to screen for optimal process conditions, design new materials with tailored properties, and understand complex phenomena like the formation of SEI layers in batteries. xmu.edu.cn The development of such a model for this compound would accelerate its application in materials science by reducing the need for extensive trial-and-error experimentation.
Advanced Materials Science and Engineering Applications Derived from Diethenyl Carbonate
Development of Specialty Polymers and High-Performance Polymeric Materials
The polymerization of diethenyl carbonate (DEVC) is a key area of research for creating specialty polymers. Early studies by Murahashi et al. successfully demonstrated the synthesis of DEVC and its subsequent polymerization. oup.com Their work revealed that DEVC undergoes cyclopolymerization, a process where the monomer forms cyclic structures within the polymer backbone. oup.com
The resulting polymer, poly(this compound), possesses a complex structure containing 5-membered and 6-membered cyclic carbonate units as well as pendant, unreacted vinyl groups. oup.com The degree of cyclization and the specific type of cyclic unit formed can be influenced by polymerization conditions, such as temperature. For instance, an increase in polymerization temperature has been shown to favor the formation of 5-membered cyclic units within the polymer chain. oup.com This ability to form cyclic structures is fundamental to the properties of the resulting polymers and their potential applications.
More recent research has focused on creating novel divinyl carbonate monomers to further enhance polymer properties. By incorporating additional functional groups, such as urethanes or cyclic sugar structures, researchers can tailor the final material for specific high-performance applications. tandfonline.com One promising approach involves thiol-ene polymerization, which can significantly enhance the reactivity of vinyl carbonates, allowing them to cure efficiently and form robust polymer networks. researchgate.net
Research has demonstrated that polymers derived from functionalized this compound monomers can exhibit enhanced mechanical properties, positioning them as potential alternatives to conventional thermoplastics in demanding fields like biomedical engineering. The introduction of specific molecular structures, such as urethane (B1682113) linkages or rigid cyclic groups, into the divinyl carbonate monomer can significantly improve the performance of the resulting photopolymer. tandfonline.com
For example, a urethane divinyl carbonate (UDVC) and a glucitol divinyl carbonate (GDVC), derived from dianhydro-D-glucitol, have been synthesized and characterized. tandfonline.com When photopolymerized, these materials show mechanical properties that are comparable or even superior to established materials like polylactic acid (PLA) and some methacrylate-based systems. tandfonline.com The incorporation of thiols in the formulation can further improve the photoreactivity via the thiol-ene reaction without a significant loss of these mechanical advantages. tandfonline.com
Below is a data table summarizing the photopolymerization characteristics of these advanced divinyl carbonate monomers compared to a standard reference, butanediol (B1596017) divinyl carbonate (4VC). tandfonline.com
| Monomer | Double Bond Conversion (DBC) | Polymerization Rate (Rp) (mol L-1 s-1) |
| Urethane Divinyl Carbonate (UDVC) | 63% | 0.507 |
| Glucitol Divinyl Carbonate (GDVC) | 61% | 0.778 |
| Butanediol Divinyl Carbonate (4VC) | 73% | 0.812 |
This interactive data table provides a summary of key photopolymerization metrics for different divinyl carbonate monomers.
Furthermore, patents describe curable compositions using divinyl carbonates in thiol-ene polymerization to create polymer composites with tunable mechanical properties and enhanced impact resistance. researchgate.net
A review of the available scientific and technical literature does not indicate specific research focused on the development of elastomers derived directly from this compound. While the field of elastomers extensively utilizes other carbonate-containing monomers, such as poly(trimethylene carbonate), and various silicone or polyurethane-based materials, the application of this compound for creating materials with tailorable elasticity and resilience is not a prominent area of study in the reviewed sources.
This compound is identified as a useful component in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. Specifically, it can be employed as a cross-linking agent to create the network structure essential for hydrogel formation. bm.com.sa In this role, the two vinyl groups on the this compound molecule can react with growing polymer chains, creating covalent bonds that link them together.
These hydrogel networks have applications in various fields, including water treatment, where they can be used as durable adsorbent materials. bm.com.sa Additionally, the development of novel divinyl carbonate monomers, such as urethane divinyl carbonate (UDVC) and glucitol divinyl carbonate (GDVC), opens possibilities for their use in creating hydrogels for biomedical applications, including cell encapsulation. tandfonline.comprovencale.com The low cytotoxicity of vinyl carbonate-based polymers makes them an attractive alternative to traditional (meth)acrylate systems for these sensitive applications. tandfonline.comresearchgate.net
Elastomers with Tailorable Elasticity and Resilience
Functional Coatings and Advanced Adhesive Formulations Research
An extensive review of published research indicates that the use of this compound in the formulation of functional coatings and advanced adhesives is not a significant area of investigation. The literature on fillers and functional additives for coatings and adhesives frequently discusses other types of carbonates, most notably calcium carbonate, which is used to improve properties like opacity, wear resistance, and viscosity. bm.com.saprovencale.comomya.comhoffmann-mineral.com Similarly, research on reactive polymer systems for these applications often focuses on other vinyl monomers, such as vinyl acetate (B1210297) or vinyl sulfone derivatives. daigangbio.cnacs.orgchemicalbull.com There is no prominent data suggesting that this compound is currently being explored as a primary monomer or additive in these formulations.
Composites and Nanocomposites Research
The role of this compound in the field of composites and nanocomposites is primarily as a monomer for creating the polymer matrix. Patents have described the use of divinyl carbonate monomers in thiol-ene polymerization reactions to produce cured polymer composites. researchgate.net In these systems, the this compound is a fundamental building block of the cross-linked polymer network itself rather than acting as a reinforcing filler or a distinct phase within a composite material. The primary focus of such research is on the properties of the resulting polymer, which can be tuned by the choice of monomers. researchgate.net
The broader field of polymer composites and nanocomposites heavily relies on inorganic fillers like calcium carbonate or silica (B1680970) to enhance mechanical and thermal properties. fiveable.menih.gov Research into nanocomposites prepared with carbonate-based materials has focused on the in-situ synthesis of calcium carbonate nanoparticles on cellulose (B213188) fibers using precursors like dimethylcarbonate. researchgate.net However, specific studies detailing the use of this compound as a surface modifier for nanofillers or as a comonomer in advanced nanocomposite systems are not widely available.
Precursors for Advanced Carbon-Based Materials (e.g., conjugated polymers)
Based on available research, there is no evidence to suggest that this compound is used as a precursor for advanced carbon-based materials. The synthesis of materials like carbon fibers, activated carbons, and carbon foams typically involves the pyrolysis of precursors such as polyacrylonitrile, lignin, or specific resins. mdpi.comosti.govmatec-conferences.org
Similarly, the synthesis of conjugated polymers, which are characterized by alternating single and double bonds along the polymer backbone, relies on specific monomers designed to create this electronic structure. Research in this area explores precursors like phenylene vinylene derivatives or functionalized bipyridines. mdpi.com The chemical structure of this compound does not lend itself to forming the extended π-conjugated systems required for these applications, and it is not mentioned in the literature concerning this field of materials science.
Optoelectronic and Electronic Materials Derived from this compound (if applicable)
The application of this compound in the field of optoelectronic and electronic materials is not well-documented in current research. Direct synthesis of polymers or materials from this compound for these specific applications appears to be a nascent or currently unexplored area of study.
While there is a lack of direct evidence for the use of this compound, related chemical structures containing the "diethenyl" functional group have been investigated for their electronic properties. For example, research has been conducted on derivatives of 2,2′-diethenyl cibalackrot , which have been theoretically studied for their potential in organic electronics, specifically for applications involving singlet fission. researchgate.net This suggests that the diethenyl moiety itself can impart desirable electronic characteristics to a molecule. However, this research does not involve this compound as the core compound.
The broader category of organic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, are widely used as electrolyte solvents in lithium-ion batteries, a key component of many electronic devices. lookchem.com Polycarbonates, as a class of polymers, are also used as insulating materials in electronics. dejongmarinelife.nl Nevertheless, specific data or research findings detailing the derivation of optoelectronic or electronic materials directly from this compound are not available at this time.
Based on the available information, there are no established research findings or data tables to present regarding the detailed performance or characteristics of materials derived from this compound in these advanced applications.
Environmental Implications and Degradation Pathways in Academic Contexts
The environmental behavior of diethenyl carbonate and its derivatives is a subject of academic interest, particularly concerning their degradation and ultimate fate in various environmental compartments. Research in controlled settings provides foundational knowledge on the potential persistence and transformation of these compounds.
Future Research Directions and Emerging Paradigms in Diethenyl Carbonate Chemistry
Integration of Artificial Intelligence and Machine Learning for Accelerated Materials Discovery
The inverse design paradigm, where a desired property is specified and an AI algorithm proposes a corresponding molecular structure, is a particularly exciting area of research. mit.edu This approach could be used to design polymers based on diethenyl carbonate with specific mechanical, thermal, or optical properties for targeted applications.
Table 1: Potential Applications of AI/ML in this compound Polymer Research
| Research Area | Application of AI/ML | Potential Outcome |
| Monomer Design | Screening of this compound derivatives with varied substituents. rsc.org | Identification of new monomers with enhanced reactivity or leading to polymers with improved properties. |
| Polymer Property Prediction | Predicting properties like glass transition temperature, mechanical strength, and degradation rate of this compound-based polymers. nih.gov | Rapid identification of promising polymer candidates for specific applications without extensive experimental work. |
| Inverse Design | Generating novel polymer architectures containing this compound to achieve target properties. mit.edu | Discovery of innovative materials with tailored functionalities for advanced technologies. |
| Reaction Optimization | Optimizing polymerization conditions (e.g., temperature, catalyst) for this compound to achieve desired molecular weights and architectures. mdpi.com | Increased efficiency and control over the polymerization process, leading to higher quality materials. |
Sustainable and Bio-Inspired Syntheses of this compound
The growing emphasis on green chemistry is driving research towards more sustainable methods for synthesizing monomers and polymers. For this compound, this involves exploring non-phosgene routes and utilizing renewable feedstocks. rsc.org Traditional methods for carbonate synthesis often rely on hazardous reagents like phosgene (B1210022). rsc.org Future research will focus on developing cleaner, safer, and more environmentally friendly synthetic pathways.
One promising approach is the use of carbon dioxide (CO2) as a C1 building block. researchgate.net The catalytic conversion of CO2 into valuable chemicals and materials is a key area of sustainable chemistry. researchgate.net Research into the synthesis of organic carbonates from CO2 and epoxides is particularly active. researchgate.net While direct synthesis of this compound from CO2 is challenging, the principles learned from these studies can inform the development of novel synthetic routes.
Bio-inspired synthesis offers another avenue for sustainable monomer production. nih.gov Nature provides a wealth of examples of efficient and selective chemical transformations that occur under mild conditions. nih.gov By mimicking these biological processes, researchers can develop new catalytic systems for carbonate synthesis. nih.gov For instance, the use of enzymes or biomimetic catalysts could enable the synthesis of this compound from renewable resources with high efficiency and selectivity. nih.gov The use of biomass-derived precursors as starting materials is a key aspect of this approach, reducing reliance on fossil fuels. nih.gov
The development of sustainable synthetic methods for cyclic carbonates, which are related to this compound, is already a significant area of research. nih.govresearchgate.net These efforts focus on using renewable feedstocks and green catalysts to minimize the environmental impact of production. nih.gov
Table 2: Comparison of Synthesis Routes for Carbonates
| Synthesis Route | Advantages | Challenges | Relevance to this compound |
| Phosgenation | Well-established, high-yielding. | Highly toxic and hazardous reagent (phosgene). rsc.org | Traditional but undesirable route. |
| Non-Phosgene Routes (e.g., Transesterification) | Avoids the use of phosgene, safer. rsc.org | May require specific catalysts and reaction conditions. | Potential for developing greener synthesis methods. |
| CO2-based Synthesis | Utilizes a renewable and abundant feedstock (CO2), potential for carbon capture and utilization. researchgate.net | Often requires active catalysts and can have selectivity issues. | A long-term goal for sustainable production. |
| Bio-inspired Synthesis | Utilizes renewable resources, mild reaction conditions, high selectivity. nih.gov | Catalyst development is complex, scalability can be a challenge. nih.gov | Promising future direction for green synthesis. |
Precision Polymerization for Complex Macromolecular Architectures
The properties of a polymer are not only determined by its chemical composition but also by its architecture, including molecular weight, polydispersity, and topology. sigmaaldrich.com Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing polymers with well-defined structures. sigmaaldrich.comtcichemicals.com
For a divinyl monomer like this compound, CRP methods offer the potential to create complex macromolecular architectures, such as hyperbranched polymers and crosslinked networks with controlled crosslinking density. azom.com The ability to control the polymerization of vinyl monomers allows for the design of materials with tailored properties. specificpolymers.com
RAFT polymerization is particularly versatile due to its tolerance of a wide range of functional groups and reaction conditions. specificpolymers.com By carefully selecting the RAFT agent, it is possible to control the polymerization of various vinyl monomers, including those with carbonate functionalities. specificpolymers.comacs.org This control enables the synthesis of block copolymers, star polymers, and other complex architectures incorporating this compound units. tcichemicals.com
The cyclopolymerization of divinyl monomers is another promising strategy for creating polymers with precise chain sequences and conformations. rsc.orgrsc.org This technique can lead to the formation of polymers with unique helical or layered structures. rsc.org The application of CRP techniques to the cyclopolymerization of this compound could open up new possibilities for designing materials with novel optical or chiral properties.
Chemoselective polymerization of polar divinyl monomers, where one vinyl group is selectively polymerized while the other remains intact, is a key area of research. thieme-connect.commdpi.com This approach allows for the synthesis of linear polymers with pendant reactive groups that can be subsequently modified to introduce new functionalities. thieme-connect.com
Table 3: Controlled Radical Polymerization Techniques for this compound
| Technique | Key Features | Potential Architectures with this compound |
| Atom Transfer Radical Polymerization (ATRP) | Uses a transition metal catalyst to control the polymerization. tcichemicals.com | Well-defined linear, star, and graft copolymers. |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Employs a chain transfer agent to mediate the polymerization. specificpolymers.com | Block copolymers, gradient copolymers, and complex topologies with high functionality. |
| Nitroxide-Mediated Polymerization (NMP) | Uses a stable nitroxide radical to control the growing polymer chain. azom.com | Block copolymers for various applications. sigmaaldrich.com |
| Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of an "inimer" (a molecule containing both initiating and monomer units). azom.com | Hyperbranched polymers with a high degree of branching. |
Exploration of Novel Reactivity and Unconventional Applications
The unique chemical structure of this compound, with its two vinyl groups and a central carbonate linkage, offers a rich playground for exploring novel reactivity and developing unconventional applications. nih.gov The vinyl groups can participate in a variety of chemical transformations beyond standard radical polymerization, while the carbonate group can be susceptible to cleavage under certain conditions, offering a route to degradable materials. uliege.be
The vinyl ether functionality, which is structurally related to the vinyl groups in this compound, is known for its versatile reactivity. nih.gov It can undergo not only radical and cationic polymerization but also a range of post-polymerization modifications, including thiol-ene "click" reactions and acetalization. nih.gov These reactions can be used to introduce new functional groups onto the polymer backbone, tailoring its properties for specific applications. For instance, the thiol-ene reaction with vinyl carbonates can significantly enhance their photoreactivity. researchgate.net
The carbonate linkage itself can be a point of designed instability. uliege.be Research into the chemical recycling of polycarbonates has shown that the carbonate bond can be cleaved under specific conditions to recover the original monomers or other valuable chemicals. uliege.bersc.org This opens up possibilities for designing polymers based on this compound that are chemically recyclable, contributing to a more circular economy.
The dual reactivity of molecules containing both vinyl and carbonate functionalities has been explored for the synthesis of complex heterocyclic compounds. chemrxiv.org While not a direct application of this compound polymers, this research highlights the potential for novel chemical transformations involving the functional groups present in the monomer.
Unconventional applications for polymers derived from this compound could include advanced coatings, adhesives, and materials for biomedical applications. The low toxicity of some vinyl carbonates compared to traditional (meth)acrylates makes them attractive candidates for use in medical devices and drug delivery systems. tandfonline.comresearchgate.net
Circular Economy and Lifecycle Analysis in this compound Polymer Research
The transition from a linear "take-make-dispose" model to a circular economy is a major goal for the plastics industry. elkem.com This involves designing polymers that can be reused, repaired, and recycled at the end of their life. ethica.fi For crosslinked polymers, which are often derived from divinyl monomers like this compound, recycling presents a significant challenge due to their infusible and insoluble nature. mdpi.com
Future research will focus on developing strategies to incorporate circular economy principles into the design of this compound-based polymers. This includes designing for recyclability, exploring chemical recycling methods, and developing biodegradable materials. itene.com
Chemical recycling, where the polymer is broken down into its constituent monomers or other valuable chemicals, is a promising approach for crosslinked polymers. uliege.bemdpi.com For polymers containing carbonate linkages, solvolysis or other chemical treatments can be used to cleave the carbonate bonds and recover the starting materials. uliege.beresearchgate.net The development of efficient and selective catalysts for the depolymerization of polycarbonates is an active area of research. researchgate.net
Another approach is to design reversibly crosslinked polymers, known as vitrimers. acs.org These materials behave like traditional thermosets at operating temperatures but can be reprocessed and reshaped at elevated temperatures due to the presence of dynamic covalent bonds. acs.org Incorporating this compound into vitrimer networks could lead to the development of recyclable thermosetting materials.
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental impact of a product or process from cradle to grave. tandfonline.comsekisui-sc.com LCA studies on polymers help to quantify their environmental footprint, including energy consumption, greenhouse gas emissions, and resource depletion. specialty-chemicals.euaip.orgnih.gov As new polymers based on this compound are developed, it will be essential to conduct thorough LCAs to ensure that they offer a genuine improvement in sustainability compared to existing materials. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
